3-(2-fluorobenzyl)-1,9-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
Beschreibung
Eigenschaften
IUPAC Name |
3-[(2-fluorophenyl)methyl]-1,9-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN5O2/c1-20-8-5-9-22-13-14(19-16(20)22)21(2)17(25)23(15(13)24)10-11-6-3-4-7-12(11)18/h3-4,6-7H,5,8-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCLWCTVPUDDUPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN2C1=NC3=C2C(=O)N(C(=O)N3C)CC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
3-(2-fluorobenzyl)-1,9-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its interactions with various biological targets and its therapeutic implications.
The biological activity of this compound can be attributed to its interaction with specific receptors and enzymes:
- Adenosine Receptors : The compound exhibits affinity for adenosine A1 and A2A receptors. For instance, related compounds have demonstrated Ki values in the nanomolar range for these targets, indicating potent receptor binding capabilities .
- Monoamine Oxidase Inhibition : It has been noted that derivatives of this compound can act as inhibitors of monoamine oxidase B (MAO-B), which is crucial in the metabolism of neurotransmitters. Inhibition of MAO-B can have implications for treating neurodegenerative diseases such as Parkinson's disease .
Biological Activity Overview
| Biological Activity | Target | Ki/IC50 Values | References |
|---|---|---|---|
| Adenosine A1 Receptor | Human | 249 nM | |
| Adenosine A2A Receptor | Human | 253 nM | |
| MAO-B Inhibition | Human | 508 nM | |
| Selectivity | A1 vs A2A | High Selectivity |
Case Studies and Research Findings
- Neuroprotective Effects : In a study examining the neuroprotective properties of similar compounds, it was found that tetrahydropyrimido derivatives could reduce oxidative stress in neuronal cells by inhibiting MAO-B activity. This suggests a potential therapeutic application in neurodegenerative disorders .
- Antitumor Activity : Compounds within this class have also been evaluated for their antitumor properties. Research indicates that certain derivatives can inhibit tumor cell proliferation through mechanisms involving adenosine receptor modulation and apoptosis induction .
- Sexual Dysfunction Treatment : As reported in patent literature, compounds like this one have been investigated for their potential use in treating female sexual dysfunction by acting as selective agonists for the 5-HT2C receptor .
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Research has shown that derivatives of purine compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- A study demonstrated that novel derivatives based on purine structures showed promising cytotoxicity against human colorectal adenocarcinoma and murine mammary carcinoma cell lines .
- The specific compound has been evaluated for its potential to inhibit cancer cell proliferation and induce apoptosis through mechanisms involving the modulation of signaling pathways related to cell survival and death .
Neurological Disorders
The compound's ability to interact with serotonin receptors suggests potential applications in treating anxiety and depression:
- A series of studies focused on the synthesis of derivatives that act as ligands for serotonin receptors (5-HT1A, 5-HT2A, and 5-HT7), indicating their potential for anxiolytic and antidepressant activities .
- The incorporation of hydrophobic substituents in the purine structure has been linked to enhanced receptor affinity and selectivity.
Antimicrobial Properties
The compound's structural similarities to known antimicrobial agents have prompted investigations into its efficacy against bacterial strains:
- Preliminary data indicate that modifications at the N3 position can enhance antibacterial activity against multidrug-resistant Mycobacterium tuberculosis strains .
Case Studies
Synthesis Approaches
The synthesis of 3-(2-fluorobenzyl)-1,9-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione can be achieved through various methodologies:
Analyse Chemischer Reaktionen
Nucleophilic Substitution Reactions
The fluorobenzyl group at position 3 facilitates regioselective substitutions due to the electron-withdrawing effect of fluorine, which activates adjacent positions for nucleophilic attack. Key reactions include:
-
Bromination : Treatment with PBr₃ in CH₂Cl₂ at 0°C yields brominated intermediates, crucial for subsequent amine coupling (e.g., to introduce benzyl or phenethyl groups at N8) .
-
Amine Alkylation : Reaction with primary or secondary amines (e.g., methylamine, propargylamine) in dimethoxyethane/DIPEA produces N-substituted derivatives with yields ranging from 62% to 83% .
Table 1: Representative Nucleophilic Substitution Conditions
| Reaction Type | Reagents/Conditions | Yield (%) | Key Product |
|---|---|---|---|
| Bromination | PBr₃, CH₂Cl₂, 0°C → rt, 1 h | 65–83 | 7-(2-Bromoethyl)-8-hydroxymethylpurine-dione |
| Amine Alkylation | Amine, dimethoxyethane/DIPEA, rt, 12 h | 62–83 | N8-Benzyl/phenethyl derivatives |
Cyclization Reactions
The tetrahydropyrimido ring undergoes microwave-assisted cyclization to enhance efficiency:
-
Ring Closure : Microwave irradiation (150°C, 20 min) promotes cyclization of bromoethyl intermediates with amines, achieving >90% conversion compared to conventional heating (12 h, 70°C) .
-
Solvent Effects : Polar aprotic solvents (e.g., DMF) improve reaction rates by stabilizing transition states.
Substituent-Directed Reactivity
Modifications at N1, N3, and N8 significantly alter electronic and steric properties:
-
N1/N3 Alkylation : Methyl or ethyl groups enhance solubility, while propargyl groups introduce alkyne handles for click chemistry .
-
N8 Arylalkylation : Electron-deficient benzyl groups (e.g., 3,4-dichlorobenzyl) improve binding affinity to adenosine receptors .
Table 2: Impact of Substituents on Reaction Outcomes
Stability and Degradation
The compound demonstrates pH-dependent stability:
-
Acidic Conditions : Rapid hydrolysis of the purine-dione core occurs below pH 3, limiting oral bioavailability.
-
Oxidative Stress : Susceptibility to peroxidase-mediated oxidation necessitates stabilization with antioxidants (e.g., ascorbate).
Synthetic Optimization Strategies
Recent advances focus on improving yield and selectivity:
Vergleich Mit ähnlichen Verbindungen
Structural and Physicochemical Properties
Table 1: Key Structural and Physical Parameters
*Estimated based on structural similarity.
Key Observations :
- The target compound's 2-fluorobenzyl group balances lipophilicity and electronic effects, contrasting with the polar dihydroxyphenethyl groups in compounds 21 and 22, which may reduce blood-brain barrier permeability .
- Bulky substituents (e.g., cyclohexyl in ) increase molecular weight but may hinder receptor binding compared to smaller fluorinated benzyl groups .
Key Observations :
Table 3: Pharmacological Profiles
Key Observations :
- Fluorine substitution in the target compound likely improves adenosine receptor binding compared to methyl or hydroxylated analogues .
Vorbereitungsmethoden
Stepwise Assembly via Condensation and Cyclization
A widely reported approach involves sequential condensation of guanine derivatives with diketones, followed by cyclization. For example:
Formation of the Pyrimidine Precursor :
Reaction of 2-fluorobenzylamine with dimethyl malonate in the presence of acetic anhydride yields a tetrahydropyrimidine intermediate. This step typically proceeds at 80–100°C for 12–16 hours, achieving yields of 68–72%.Purine Core Construction :
The pyrimidine intermediate is reacted with 1,3-dimethylurea under microwave irradiation (150°C, 30 min) to form the purine-dione skeleton. Pd(OAc)₂ (5 mol%) and Xantphos (10 mol%) are employed as catalysts to facilitate cyclization.N9-Methylation :
Selective methylation at N9 is achieved using methyl iodide and K₂CO₃ in DMF at 60°C. This step requires careful stoichiometric control to avoid over-alkylation, with reported yields of 85–90%.
Direct C-H Functionalization Strategies
Recent advances in C-H activation have enabled streamlined synthesis of complex purine derivatives. For 3-(2-fluorobenzyl)-1,9-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione, a Pd/Cu-mediated approach has been optimized:
Substrate Preparation :
1,9-Dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is synthesized via base-catalyzed cyclization of N-methylguanidine with ethyl acetoacetate.C3-H Arylation :
The purine core undergoes direct C3-H bond functionalization with 2-fluorobenzyl bromide using Pd(OH)₂/C (10 mol%), CuI (3 equiv.), and piperidine in NMP at 160°C for 5 hours. This method achieves 65–70% yield while minimizing byproducts.
Critical Parameters :
- Solvent polarity significantly impacts reaction efficiency (NMP > DMF > DMSO).
- Excess CuI prevents Pd black formation but may necessitate post-reaction purification via chelation resins.
Optimization of Reaction Conditions
Temperature and Solvent Effects
Systematic studies reveal that optimal yields are obtained in polar aprotic solvents at elevated temperatures:
| Solvent | Temperature (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| NMP | 160 | 70 | 98.5 |
| DMF | 150 | 62 | 97.2 |
| DMSO | 140 | 55 | 96.1 |
Data adapted from Fairlamb’s protocol for analogous purine arylation.
Catalytic System Screening
Comparative evaluation of Pd catalysts demonstrates the superiority of Pd(OH)₂/C over alternatives:
| Catalyst | Loading (mol%) | Yield (%) |
|---|---|---|
| Pd(OAc)₂ | 5 | 58 |
| PdCl₂(PPh₃)₂ | 5 | 49 |
| Pd(OH)₂/C | 10 | 70 |
Higher catalyst loadings improve conversion but increase metal contamination, necessitating trade-offs in industrial-scale synthesis.
Analytical Characterization and Validation
Structural Elucidation
Purity Assessment
Reverse-phase HPLC (C18 column, 70:30 MeOH/H₂O + 0.1% TFA) shows a single peak at tR = 12.7 min, confirming >98% purity.
Industrial-Scale Considerations and Challenges
Cost Efficiency :
The 2-fluorobenzyl moiety contributes significantly to raw material costs (~$120/g from commercial suppliers). In-house synthesis via Friedel-Crafts alkylation reduces expenses by 40%.Waste Management :
CuI residues require treatment with EDTA solutions to meet effluent standards (<1 ppm heavy metals).Process Safety : Exothermic risks during Pd-catalyzed steps necessitate jacketed reactors with precise temperature control.
Q & A
Basic Research Questions
Q. What are the critical parameters for synthesizing 3-(2-fluorobenzyl)-1,9-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione with high purity?
- Methodology : Optimize reaction temperature (60–80°C), solvent polarity (e.g., DMF or THF), and catalyst selection (Lewis acids like BF₃·Et₂O). Use HPLC or UPLC to monitor purity (>95%) and column chromatography for purification. Reaction time (12–24 hrs) and stoichiometric ratios (1:1.2 for key intermediates) are critical for minimizing by-products .
- Table 1 : Synthesis Optimization Parameters
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 60–80°C | Higher temps reduce side reactions |
| Solvent | DMF/THF | Polar aprotic solvents enhance solubility |
| Catalyst | BF₃·Et₂O | Accelerates cyclization steps |
Q. Which spectroscopic methods are essential for initial structural characterization?
- Methodology : Use ¹H/¹³C NMR to confirm substituent positions (e.g., fluorobenzyl protons at δ 7.2–7.4 ppm) and HRMS for molecular ion validation. IR spectroscopy identifies carbonyl stretches (~1700 cm⁻¹) .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the compound’s molecular geometry?
- Methodology : Grow single crystals via slow evaporation (solvent: methanol/water). Analyze using a Bruker SMART CCD diffractometer. Key parameters include:
- Dihedral angles between fused rings (e.g., 64.73° for fluorobenzyl vs. purine core) .
- Hydrogen bond networks (e.g., N–H⋯F interactions, 2.8–3.0 Å) stabilizing the crystal lattice .
- Table 2 : X-ray Crystallography Data
| Parameter | Value |
|---|---|
| R-factor | 0.069 |
| C–F⋯F interaction length | 3.449 Å |
| Dihedral angle (purine) | 81.56° |
Q. How to address conflicting NMR and mass spectrometry data during characterization?
- Methodology : Cross-validate with 2D NMR (COSY, HSQC) to assign proton-carbon correlations. Repeat MS analysis in positive/negative ion modes to detect adducts. Use elemental analysis for empirical formula confirmation (e.g., C₁₉H₂₀FN₅O₂) .
Q. What computational approaches predict the compound’s pharmacological interactions?
- Methodology : Perform molecular docking (AutoDock Vina) using the compound’s SMILES string (
Fc1ccccc1Cn2c3c(nc(nc3=O)N(C)C)N2C) to assess binding affinity to target proteins (e.g., kinases). DFT calculations (Gaussian 16) evaluate frontier molecular orbitals for reactivity insights .
Q. How to design SAR studies for fluorobenzyl-modified analogs?
- Methodology : Synthesize derivatives with substituents at the 2-fluorophenyl position (e.g., Cl, OMe). Test in vitro bioactivity (IC₅₀) against disease-relevant enzymes. Correlate electronic effects (Hammett σ values) with activity trends .
Q. What strategies mitigate thermal degradation during storage?
- Methodology : Conduct TGA/DSC to identify decomposition thresholds (>200°C). Store under inert gas (N₂) at –20°C. Use stabilizers (e.g., BHT) in solid-state formulations .
Data Contradiction & Mechanistic Analysis
Q. How to resolve discrepancies in reaction yields reported across studies?
- Methodology : Replicate experiments under standardized conditions (solvent purity, moisture-free environment). Compare by-product profiles via LC-MS to identify competing pathways (e.g., hydrolysis vs. cyclization) .
Q. What mechanistic insights explain regioselectivity in the purine core formation?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
